molecular formula C12H18O3 B8716004 1-(4-(1-Ethoxyethoxy)phenyl)ethanol

1-(4-(1-Ethoxyethoxy)phenyl)ethanol

Cat. No. B8716004
M. Wt: 210.27 g/mol
InChI Key: VZDCGVORAWCHEG-UHFFFAOYSA-N
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Patent
US05053507

Procedure details

In 700 ml of a mixed solvent of acetic acid/dioxane/water (10/5/5) was dissolved 0.35 mole of a each R-form of fatty acid ester of 1-(4-(1-ethoxyethoxy)phenyl)ethanol, and the mixture was stirred at room temperature for 2 hours. The solvent was distilled under reduced pressure to give an R-form of fatty acid ester of 1-(4-hydroxyphenyl)ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
700 mL
Type
solvent
Reaction Step One
Name
acetic acid dioxane water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
fatty acid ester
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([OH:15])[CH3:14])=[CH:9][CH:8]=1)C)C>C(O)(=O)C.O1CCOCC1.O>[OH:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([OH:15])[CH3:14])=[CH:9][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)OC1=CC=C(C=C1)C(C)O
Name
mixed solvent
Quantity
700 mL
Type
solvent
Smiles
Name
acetic acid dioxane water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O.O1CCOCC1.O
Name
fatty acid ester
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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